molecular formula C22H20O2 B11939656 Ethyl 2,2,2-triphenylacetate CAS No. 5467-22-1

Ethyl 2,2,2-triphenylacetate

Cat. No.: B11939656
CAS No.: 5467-22-1
M. Wt: 316.4 g/mol
InChI Key: QPNJJLNMWNWHEP-UHFFFAOYSA-N
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Description

Ethyl 2,2,2-triphenylacetate is an organic compound with the molecular formula C22H20O2 and a molecular weight of 316.404 g/mol . It is known for its unique structure, which includes three phenyl groups attached to a central carbon atom, making it a triphenyl derivative. This compound is used in various chemical research and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2,2-triphenylacetate can be synthesized through several methods. One common synthetic route involves the esterification of triphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,2-triphenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2,2-triphenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,2,2-triphenylacetate involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of triphenylacetic acid. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of alcohol derivatives. The specific pathways and molecular targets depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

Ethyl 2,2,2-triphenylacetate can be compared with other similar compounds such as:

    Triphenylacetic acid: The parent acid from which the ester is derived.

    Triphenylmethanol: A reduced form of the ester.

    Mthis compound: A similar ester with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its specific ester functional group and the presence of three phenyl rings, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

ethyl 2,2,2-triphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c1-2-24-21(23)22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNJJLNMWNWHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282813
Record name ethyl 2,2,2-triphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5467-22-1
Record name NSC28084
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2,2,2-triphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2,2,2-TRIPHENYLACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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